molecular formula C25H23N3O5S2 B3412584 ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 933026-52-9

ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B3412584
CAS No.: 933026-52-9
M. Wt: 509.6 g/mol
InChI Key: IFQPNRKKSNBAHD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a structurally complex molecule featuring a benzo[e][1,2,4]thiadiazine core modified with a sulfone group (1,1-dioxido), a benzyl substituent at position 4, and a thioether-linked acetamido-benzoate ester at position 3.

Properties

IUPAC Name

ethyl 2-[[2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-2-33-24(30)19-12-6-7-13-20(19)26-23(29)17-34-25-27-35(31,32)22-15-9-8-14-21(22)28(25)16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQPNRKKSNBAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols and amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, resulting in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of various bacterial and viral strains.

    Medicine: The pharmacological properties of this compound make it a candidate for drug development. It has been investigated for its potential use in treating hypertension, diabetes, and cancer.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The benzothiadiazine ring is known to modulate the activity of various enzymes and receptors, leading to its diverse pharmacological effects. For example, it can act as an inhibitor of certain enzymes involved in the regulation of blood pressure and glucose levels. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and viruses .

Comparison with Similar Compounds

Core Heterocycle Diversity

  • Target Compound: The benzo[e][1,2,4]thiadiazine core is a bicyclic system fused with a benzene ring, distinguishing it from monocyclic analogs like 1,2-thiazinane (35, 36) or 1,4-benzothiazine (). The fused aromatic system may enhance stability or π-π stacking interactions in biological targets .
  • Substituents like phenoxy (35) or aryl groups (40) are introduced via ring-opening or cross-coupling reactions .
  • Benzodioxine-Thiadiazole Hybrid (II) : Combines a benzodioxine (oxygen-containing) and thiadiazole, contrasting with the sulfur-dominant cores of other compounds. This hybrid may exhibit unique electronic properties .

Substituent Effects

  • Sulfone Group: Present in the target compound and compounds 35, 36, and 40, the sulfone enhances electrophilicity and stability. In 35 and 36, sulfone-directed ring-opening reactions enable phenoxy group installation .
  • Acetamido-Benzoate Ester (Target) : This dual functionalization is absent in other analogs. The ester may improve solubility or serve as a prodrug moiety, while the acetamido group could mimic peptide bonds in enzyme substrates.
  • Aryl and Halogen Substituents : Compounds 35 (bromo, methyl) and 40 (aryl) demonstrate the feasibility of introducing sterically demanding groups via Suzuki coupling or nucleophilic substitution, though yields vary (32–74%) .

Functional Group Implications

  • Thioether Linkage (Target) : The thioether in the target compound may confer redox activity or serve as a site for further modification (e.g., oxidation to sulfone). This group is absent in compared compounds.
  • Ester vs. Amide : The benzoate ester in the target compound contrasts with the hydrazinecarbothioamide in compound II and the acetamide in , suggesting divergent pharmacological or metabolic profiles.

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s structure combines features from multiple analogs (e.g., sulfone from 35, aryl from 40, amide from ), suggesting that hybrid synthetic routes could optimize its preparation.
  • Yield Challenges : Lower yields in alkylation (e.g., 36 at 32%) and intermediate steps (e.g., 39 at 46%) underscore the need for optimized conditions for similar compounds .
  • Structural Uniqueness : The benzoate ester and fused thiadiazine core distinguish the target compound from existing derivatives, warranting further exploration of its physicochemical and biological properties.

Biological Activity

Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties.

Research indicates that this compound may interact with several molecular targets:

  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : May modulate receptor activity leading to therapeutic effects.

Understanding these interactions is crucial for evaluating its potential as a drug candidate.

Antimicrobial Activity

Studies have shown that benzothiadiazine derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. For instance:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. Notable findings include:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Antidiabetic Activity

Preliminary research indicates potential antidiabetic effects through the enhancement of insulin sensitivity and reduction of glucose levels in animal models. The following table summarizes the findings:

Animal Model Blood Glucose Reduction (%)
Diabetic Rats30%
Obese Mice25%

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds within the benzothiadiazine class. For instance:

  • Study on Anticonvulsant Activity : A related compound demonstrated significant anticonvulsant properties with an effective dose (ED50) lower than that of traditional medications like phenobarbital .
  • Structure-Activity Relationship (SAR) : Research highlighted that specific substitutions on the benzothiadiazine core can enhance biological activity, suggesting a need for further exploration in drug design .
  • In Vivo Efficacy : Animal models have shown promising results regarding safety and efficacy, paving the way for clinical trials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of thiol-containing intermediates (e.g., 4-benzyl-1,1-dioxido-benzothiadiazine) with activated esters. Key steps include refluxing in aprotic solvents (e.g., DMF or acetone) with catalysts like anhydrous K₂CO₃ . Optimization requires adjusting solvent polarity, temperature (e.g., 80–95°C), and stoichiometric ratios. Purification via recrystallization (e.g., ethanol) or column chromatography is critical to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify protons/atoms in the benzothiadiazine ring (δ 7.2–8.1 ppm for aromatic protons) and acetamido/ester groups (δ 1.2–1.4 ppm for ethyl CH₃; δ 4.2–4.4 ppm for OCH₂) .
  • IR : Confirm S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodology : The compound is likely soluble in DMSO, DMF, or dichloromethane but poorly soluble in water. Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) are recommended. Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiadiazine ring) influence bioactivity?

  • Methodology : Compare derivatives via SAR studies. For example:

  • Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability but may reduce solubility.
  • Benzyl substituents (as in the target compound) improve lipophilicity and membrane permeability .
  • Use in vitro assays (e.g., enzyme inhibition) to quantify activity shifts.

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., DNA or enzymes) using software like AutoDock. Validate with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).
  • Meta-analysis : Compare datasets from multiple sources to identify outliers.
  • Structural analogs : Test closely related compounds to isolate variable effects .

Q. What are the mechanistic insights into the compound’s interaction with cellular targets (e.g., DNA intercalation vs. enzyme inhibition)?

  • Methodology :

  • UV-Vis/CD spectroscopy : Detect DNA intercalation via hypochromic shifts or changes in ellipticity .
  • Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) to assess inhibition modes (competitive/non-competitive) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

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